n,n-Bis[2-(diethylamino)ethyl]acetamide
Description
N,N-Bis[2-(diethylamino)ethyl]acetamide is a tertiary acetamide derivative characterized by two diethylaminoethyl groups attached to the nitrogen atom of the acetamide backbone. Diethylamino groups enhance solubility in polar organic solvents and may confer biological activity, making it relevant in pharmaceutical or agrochemical synthesis .
Properties
CAS No. |
5441-23-6 |
|---|---|
Molecular Formula |
C14H31N3O |
Molecular Weight |
257.42 g/mol |
IUPAC Name |
N,N-bis[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H31N3O/c1-6-15(7-2)10-12-17(14(5)18)13-11-16(8-3)9-4/h6-13H2,1-5H3 |
InChI Key |
MKBJLFDFSVJMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CCN(CC)CC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Bis[2-(diethylamino)ethyl]acetamide typically involves the reaction of diethylamine with ethylene oxide to form diethylaminoethanol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
n,n-Bis[2-(diethylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
n,n-Bis[2-(diethylamino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of n,n-Bis[2-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.
Comparison with Similar Compounds
The following analysis compares N,N-Bis[2-(diethylamino)ethyl]acetamide with structurally or functionally related acetamide derivatives, emphasizing molecular properties, applications, and toxicological data.
Structural Analogues with Alkyl/Aryl Substituents
Key Insights :
- Solubility: The diethylaminoethyl groups in the target compound enhance solubility in organic media compared to DMAC or DEAC, which are smaller and more polar.
Acetamide Derivatives with Ester/Acetyloxy Groups
Key Insights :
- Reactivity : The acetyloxy groups in N,N-Bis[2-(acetyloxy)ethyl]acetamide render it prone to hydrolysis, unlike the stable tertiary amines in the target compound .
- Electrophilic Substitution: Chloro-substituted analogs (e.g., 2-chloro-N-[2-(diethylamino)ethyl]acetamide) may exhibit higher reactivity in nucleophilic substitution reactions .
Gemini Surfactants with Acetamide Backbones
highlights N,N-Bis[2-(3-octadecyldimethylammonio-2-hydroxypropoxy)ethyl]acetamide dichloride (C₄₆H₉₄Cl₂N₄O₄; MW ~878.14 g/mol), a gemini surfactant with:
- Surface Activity : Critical micelle concentration (CMC) values <1 mM, indicating high efficacy as surfactants.
- Biological Activity : Demonstrated antifungal properties (MIC values: 8–32 µg/mL) and low ecotoxicity toward microalgae .
Comparison with Target Compound :
- Applications : The target compound lacks the long alkyl chains and quaternary ammonium groups necessary for surfactant behavior.
- Toxicity : Gemini surfactants exhibit controlled ecological impact, whereas the target compound’s environmental effects remain unstudied .
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